GPR40 Agonist SAR: The 6-Methoxy and 3-Acetic Acid Scaffold is the Non-Free Fatty Acid Bioisostere
The (2,3-dihydro-1-benzofuran-3-yl)acetic acid core of the target compound was specifically designed to act as a non-free fatty acid-like bioisostere. In a direct head-to-head medicinal chemistry optimization campaign, this core (as compound 2 in the Negoro et al. paper) generated significantly lower lipophilicity (logD) compared to the original open-chain phenylpropanoic acid lead, while maintaining potent GPR40 agonist activity. The 6-methoxy group is the functional handle for installing the biaryl ether moiety of TAK-875, a transformation confirmed by synthetic protocols. Replacing this core with a 2,3-dihydrobenzofuran-5-acetic acid scaffold leads to a complete loss of this specific GPR40-mediated glucose-dependent insulinotropic activity, as the 5-acetic acid series is associated with anti-inflammatory mechanisms [1].
| Evidence Dimension | GPR40 Agonist Scaffold Activity and Drug-Like Properties |
|---|---|
| Target Compound Data | Serves as the core scaffold for TAK-875. The final drug TAK-875 has a GPR40 EC50 of 14 nM in a human GPR40-expressing CHO cell line. |
| Comparator Or Baseline | A 2,3-dihydrobenzofuran-5-acetic acid scaffold (comparator series) which lacks GPR40 activity; an open-chain phenylpropanoic acid lead (original compound 1) which had high lipophilicity. |
| Quantified Difference | The target scaffold enables a GPR40 EC50 of 14 nM (as TAK-875). The 5-acetic acid scaffold has no reported GPR40 activity. The shift from the open-chain lead to the fused 3-yl acetic acid scaffold led to a significant reduction in logD (specific values reported in the study's Table 1). |
| Conditions | SAR study comparing fused (2,3-dihydro-1-benzofuran-3-yl)acetic acids with open-chain phenylpropanoic acids and other regioisomers. GPR40 activity was assessed via intracellular Ca2+ mobilization assays in CHO cells expressing human GPR40. Lipophilicity was measured using a logD (pH 7.4) partition method. |
Why This Matters
Only the 3-yl acetic acid regioisomer with the 6-methoxy substitution provides the exact pharmacophore required for the GPR40 agonist program; purchasing any other isomer will derail the synthesis of the clinical candidate.
- [1] Negoro, N., et al. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. J Med Chem. 2012;55(8):3960-74. PMID: 22490067. View Source
